molecular formula C18H17FN2O3S2 B2614657 N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-21-1

N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No. B2614657
CAS RN: 941967-21-1
M. Wt: 392.46
InChI Key: HHTWXBQNCUZJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide:

Anti-inflammatory Agents

N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide has shown potential as an anti-inflammatory agent. Compounds with benzothiazole moieties are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . This compound could be explored for its ability to reduce inflammation by targeting COX-2 selectively, thereby minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Antimicrobial and Antifungal Applications

Benzothiazole derivatives, including N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, have demonstrated significant antimicrobial and antifungal activities . These compounds can disrupt microbial cell membranes or interfere with essential enzymes, making them promising candidates for developing new antibiotics or antifungal agents.

Cancer Therapeutics

Research has indicated that benzothiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells . N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide could be investigated for its potential to inhibit cancer cell proliferation and induce cell death, making it a candidate for cancer therapy development.

Neuroprotective Agents

Compounds containing benzothiazole structures have been studied for their neuroprotective effects . N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide may offer protection against neurodegenerative diseases by preventing oxidative stress and neuronal damage, potentially benefiting conditions like Alzheimer’s and Parkinson’s diseases.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-12-4-7-14(8-5-12)26(23,24)10-2-3-17(22)21-18-20-15-9-6-13(19)11-16(15)25-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTWXBQNCUZJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

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